(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine
Overview
Description
(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a phenylpiperazine moiety linked to a pyrimidine ring, which is further connected to an ethylamine group. The unique structure of this compound allows it to interact with various biological targets, making it a potential candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine typically involves multiple steps, starting with the preparation of the phenylpiperazine and pyrimidine intermediates. One common synthetic route includes:
Formation of Phenylpiperazine: This step involves the reaction of phenylhydrazine with ethylene oxide to form phenylpiperazine.
Synthesis of Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines.
Coupling Reaction: The phenylpiperazine and pyrimidine intermediates are then coupled using a suitable linker, such as ethylene oxide, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Studies: The compound’s effects on cellular pathways and gene expression are explored to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission.
Receptor Modulation: It may act as an agonist or antagonist at various neurotransmitter receptors, modulating signaling pathways involved in mood, cognition, and behavior.
Cellular Pathways: The compound can influence intracellular signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine and pyrimidine structure, studied for its acetylcholinesterase inhibitory activity.
6-Methyl-2-(pyrrolidin-1-yl)pyrimidine-4-yl derivatives: Compounds with similar pyrimidine structures, investigated for their biological activities.
Uniqueness
(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and modulate various signaling pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c17-6-11-22-16-12-15(18-13-19-16)21-9-7-20(8-10-21)14-4-2-1-3-5-14/h1-5,12-13H,6-11,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVDNNFMEJKMGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC(=NC=N3)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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